N-(1,3-benzodioxol-5-yl)-4-[4-oxo-2-(trifluoromethyl)quinazolin-3(4H)-yl]butanamide
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-OXO-2-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINAZOLIN-3-YL]BUTANAMIDE is a complex organic compound that features a benzodioxole ring and a quinazolinone moiety
Properties
Molecular Formula |
C20H16F3N3O4 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[4-oxo-2-(trifluoromethyl)quinazolin-3-yl]butanamide |
InChI |
InChI=1S/C20H16F3N3O4/c21-20(22,23)19-25-14-5-2-1-4-13(14)18(28)26(19)9-3-6-17(27)24-12-7-8-15-16(10-12)30-11-29-15/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,24,27) |
InChI Key |
WFSFXCNUEYCYPW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-OXO-2-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINAZOLIN-3-YL]BUTANAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Quinazolinone Moiety: This involves the reaction of anthranilic acid derivatives with isocyanates or carbodiimides.
Coupling Reaction: The final step involves coupling the benzodioxole and quinazolinone intermediates using a suitable linker, such as butanamide, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-OXO-2-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINAZOLIN-3-YL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-OXO-2-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINAZOLIN-3-YL]BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-OXO-2-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINAZOLIN-3-YL]BUTANAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2-Hydroxy-2-methylpropiophenone: A photoinitiator used in polymer chemistry.
Levalbuterol Related Compound D: A compound related to the bronchodilator levalbuterol.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-OXO-2-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINAZOLIN-3-YL]BUTANAMIDE is unique due to its specific combination of benzodioxole and quinazolinone structures, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
